

Application Notes and Protocols for GPR109A Activation Assay Using Acifran

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Compound of Interest

Compound Name: *Acifran*

Cat. No.: *B7790903*

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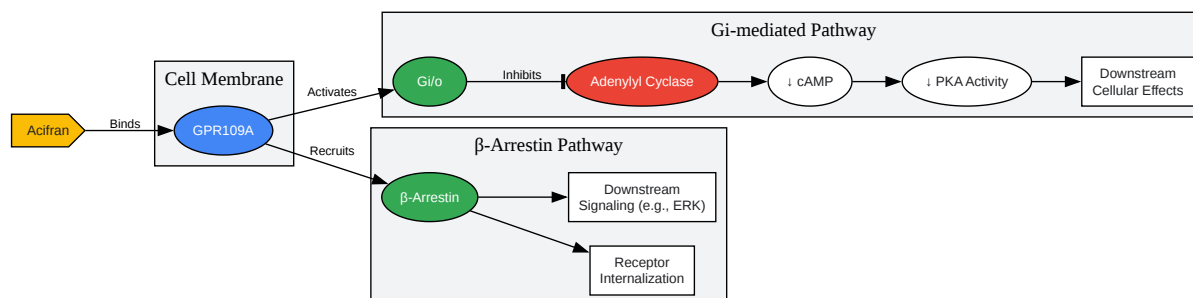
For Researchers, Scientists, and Drug Development Professionals

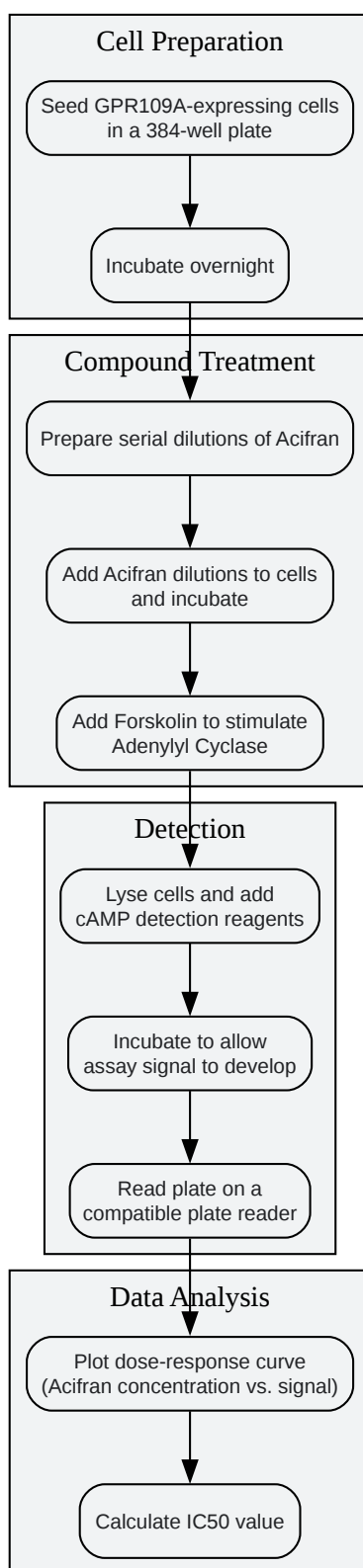
Introduction

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G-protein coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for dyslipidemia and various inflammatory conditions. It is activated by niacin (nicotinic acid), the endogenous ketone body β -hydroxybutyrate, and synthetic agonists like **Acifran**. **Acifran** is a potent agonist for both GPR109A and the closely related GPR109B. This document provides detailed application notes and protocols for assessing the activation of GPR109A by **Acifran** using common cell-based functional assays.

GPR109A Signaling Pathways

Upon agonist binding, GPR109A primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation can trigger a secondary signaling cascade through the recruitment of β -arrestin proteins. This can lead to receptor internalization and downstream signaling events that are independent of G-protein coupling. Understanding both pathways is crucial for a comprehensive characterization of **Acifran**'s activity on GPR109A.





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